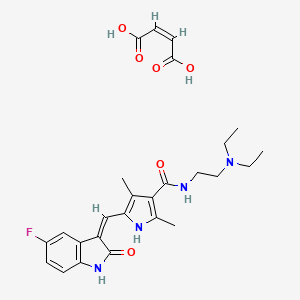
4-(2-Bromoethyl)piperidine
説明
科学的研究の応用
Synthesis of Disubstituted Piperidines
4-(2-Bromoethyl)piperidine has applications in the synthesis of 4,4 disubstituted piperidines, which are significant in the development of neuroleptics, local anesthetics, analgesics, and antidiarrheal agents. The synthesis of these compounds often starts from a functionalized piperidine, and methods involving the alkylation of active methylene compounds have been particularly useful in this context (Huybrechts & Hoornaert, 1981).
Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(phenoxymethyl)piperidines, synthesized using this compound, have been evaluated as potential δ receptor ligands. Their in vivo evaluation in rats demonstrated high uptake and good retention in organs possessing σ receptors. This suggests their potential as useful probes for tomographic studies of σ receptors (Waterhouse et al., 1997).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 4-carboxypiperidinium chloride, derived from this compound, has been characterized. This analysis contributes to the understanding of molecular interactions and structural properties of such compounds, which can be valuable in various chemical and pharmaceutical applications (Szafran et al., 2007).
Gastric Antisecretory Agents
4-(Diphenylmethyl)piperidines, synthesized using this compound, have shown potential as gastric antisecretory agents in medical research. These compounds, particularly fenoctimine, have been explored for their nonanticholinergic gastric antisecretory properties, making them candidates for treating peptic ulcer disease (Scott et al., 1983).
Enantiomeric Resolution in Chiral Studies
This compound derivatives have been used in chiral studies, particularly in the enantiomeric resolution of piperidine derivatives. Such studies are crucial in the field of stereochemistry and for the development of chiral drugs (Ali et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-bromoethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRGCMIAKCCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541718 | |
| Record name | 4-(2-Bromoethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113913-55-6 | |
| Record name | 4-(2-Bromoethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)
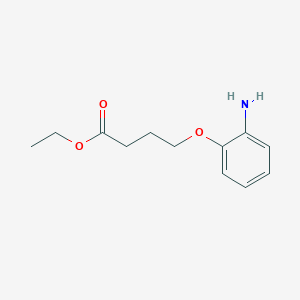
![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)
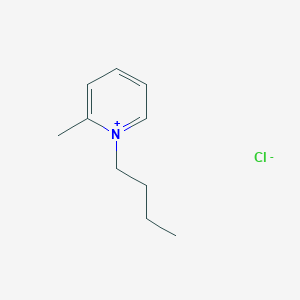
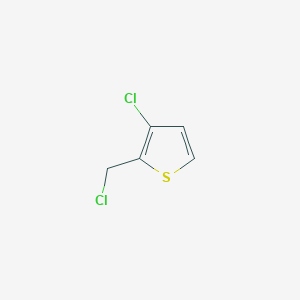
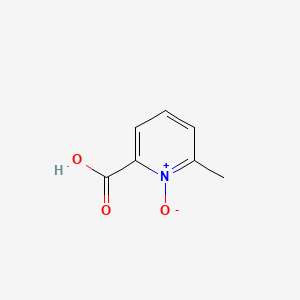
![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)


![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)

![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)
